N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide
Description
Molecular Structure and Synthesis N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide and 4-fluoroacetophenone. Its molecular formula is C₁₄H₁₂FN₃O, and it adopts an E-configuration at the azomethine bond (C=N), which is critical for its biological activity . The compound features a pyridine ring at one end and a fluorinated aromatic system at the other, enabling diverse intermolecular interactions (e.g., hydrogen bonding and π–π stacking) .
Biological Activity The compound exhibits notable antimicrobial properties, attributed to the electron-withdrawing fluorine atom, which enhances lipophilicity and membrane permeability . Fluorination also improves metabolic stability, a common advantage in medicinal chemistry .
Properties
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRXUWJAUDXVTM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416878 | |
| Record name | AC1NSUV3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-91-5 | |
| Record name | AC1NSUV3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and pyridine-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide with structurally related hydrazones and carbohydrazides, highlighting key differences in biological activity and structural features:
Key Structural and Functional Insights:
Substituent Effects :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers better metabolic stability compared to the 4-chlorophenyl analog (e.g., ), as fluorine’s smaller size and higher electronegativity reduce steric hindrance while maintaining electronic effects .
- Heterocyclic Variations : Replacing pyridine with thiophene (as in ) increases anti-inflammatory and anticancer activity, likely due to thiophene’s sulfur atom facilitating redox interactions.
Configuration and Binding :
- The E-configuration is critical for activity; Z-isomers of similar compounds show reduced binding to biological targets .
- Biphenyl derivatives (e.g., ) exhibit enhanced anticancer activity due to their ability to intercalate into DNA or form metal complexes, but their bulkiness may reduce solubility.
Mechanistic Differences :
- The target compound primarily inhibits microbial enzymes via hydrogen bonding , while the benzimidazole-containing analog () targets cellular kinases involved in proliferation.
Research Findings:
- Antimicrobial Potency : The thiophene analog () outperforms the fluorinated compound against Gram-negative bacteria, likely due to thiophene’s membrane-disrupting properties.
- Anticancer Activity : The biphenyl derivative () shows IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, compared to 25 µM for the target compound, highlighting the role of aromatic bulk in cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via a condensation reaction between pyridine-2-carbohydrazide and 4-fluoroacetophenone derivatives. Evidence from analogous hydrazones (e.g., N′-tosylhydrazides) suggests refluxing in methanol with a ketone (1:1 molar ratio) under nitrogen yields ~78% isolated product after recrystallization . Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with careful pH and temperature control to minimize side products .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related hydrazones, SHELXL refinement (via SHELX software suite) resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings . Spectroscopic validation includes FT-IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹) and ¹³C NMR (pyridine carbons at ~150 ppm) .
Q. What are the key physicochemical properties relevant to its reactivity?
- Properties :
- Solubility : Limited in water due to aromaticity; soluble in DMSO, methanol.
- Stability : Sensitive to light and oxidation; store under inert gas.
- Tautomerism : The hydrazone group exhibits keto-enol tautomerism, confirmed by UV-Vis spectroscopy (λmax ~350 nm in DMSO) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl group influence its supramolecular interactions?
- Analysis : The electron-withdrawing fluorine atom enhances dipole interactions in crystal packing. For analogous compounds, Hirshfeld surface analysis reveals F⋯H (6–8%) and π-π stacking (interplanar distance ~3.5 Å) as dominant interactions. Fluorine also stabilizes the hydrazone’s planar conformation, critical for metal coordination .
Q. What challenges arise in refining crystallographic data for this compound, and how are they resolved?
- Challenges : Twinning or disorder in the pyridine/fluorophenyl moieties.
- Solutions : SHELXD (for structure solution) and SHELXL (for refinement) are used with high-resolution data (Rint < 5%). Anisotropic displacement parameters and restraints on aromatic rings improve model accuracy .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may stem from assay conditions. Standardize protocols:
- Use Mueller-Hinton broth for bacterial strains.
- Control DMSO concentration (<1% v/v).
- Validate via time-kill assays and cytotoxicity controls (e.g., HEK293 cells) .
Q. What computational methods predict its potential as a kinase inhibitor?
- Approach :
- Docking : AutoDock Vina models interactions with ATP-binding pockets (e.g., CDK2: binding energy ≤ -8.5 kcal/mol).
- MD Simulations : GROMACS assesses stability (RMSD ≤ 2.0 Å over 100 ns).
- QSAR : Hammett constants (σpara for 4-F = +0.06) correlate with inhibitory potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
